molecular formula C12H14O4 B046996 Mono-sec-butyl phthalate CAS No. 53623-59-9

Mono-sec-butyl phthalate

Cat. No. B046996
CAS RN: 53623-59-9
M. Wt: 222.24 g/mol
InChI Key: USZVTXIEQADBGH-UHFFFAOYSA-N
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Description

Mono-sec-butyl phthalate, also known as Monobutyl phthalate (MBP), is an organic compound with the condensed structural formula CH3(CH2)3OOCC6H4COOH . It is a white solid that features both a butyl ester group and a carboxylic acid group . It is the major metabolite of dibutyl phthalate . Like many phthalates, MBP has attracted attention as a potential endocrine disruptor .


Molecular Structure Analysis

Mono-sec-butyl phthalate has a condensed structural formula of CH3(CH2)3OOCC6H4COOH . This structure includes both a butyl ester group and a carboxylic acid group . The exact molecular structure can be further analyzed using techniques like gas chromatography-mass spectrometry .

Scientific Research Applications

Food and Beverage Contamination

Phthalates, including Mono-sec-butyl phthalate, are a large class of chemicals with a wide range of industrial uses, from the manufacture of plastics to food contact applications . They can be easily released from plastics to water, food, soil, air, making them ubiquitous environmental contaminants . High concentrations of phthalates have been reported in soft drinks, mineral waters, wine, oil, ready-to-eat meals, and other products .

Impact on Semen Quality

Low-doses of phthalates, including Mono-sec-butyl phthalate, have been analyzed in urinary samples of selected male participants to assess the impact of these compounds on semen quality parameters .

Endocrine Disruption

Phthalates are known to disrupt the endocrine system, affecting reproductive health and physical development . This has led to a great emphasis on developing efficient and effective technologies for removing these harmful compounds from the environment .

Biodegradation

Biodegradation of phthalates using microorganisms could play a significant role . Phthalates are reported to be degraded by a wide variety of microorganisms under aerobic, anaerobic, and facultative conditions .

Plasticizer in Various Products

Mono-sec-butyl phthalate is widely used as a plasticizer in many products such as plastic toys, food packaging, personal care products, as well as an additive in lubricants, eliminating foams, and lotions .

Impact on Steroidogenesis

Mono-sec-butyl phthalate has been studied for its effects on steroidogenesis, specifically through steroidogenic acute regulatory protein regulated by transcription factors in mouse Leydig tumor cells .

Phthalate Syndrome

One of the most significant effects of phthalates is in terms of fetal development and reproductive anomalies, referred to as “phthalate syndrome” . This includes developmental or testicular effects, insulin-like factor 3 production .

Mechanism of Action

Target of Action

Mono-sec-butyl phthalate (MBP) is a metabolite of dibutyl phthalate and has been identified as a potential endocrine disruptor . It primarily targets the endocrine system, affecting hormone balance by interacting with hormone synthesis, transport, and metabolism . This interaction can alter the development and function of hormone-dependent structures within the nervous system, potentially inducing neurological disorders .

Mode of Action

MBP interacts with its targets by interfering with nuclear receptors in various neural structures involved in controlling brain functions . This interference can lead to the onset of neurological disorders at the intracellular level . MBP also disrupts the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which is crucial for the neurodevelopmental process .

Biochemical Pathways

The degradation of MBP involves β-oxidation, where ethyl groups are removed, converting dibutyl phthalate to MBP . This process eventually leads to the mineralization of MBP to carbon dioxide and water .

Pharmacokinetics

The pharmacokinetics of MBP involves its absorption, distribution, metabolism, and excretion (ADME). MBP is absorbed and converted extensively in vivo to its glucuronide . The glucuronidation rates mediated by human liver microsomes are higher than those mediated by rat or mouse liver microsomes . This suggests that the metabolism and excretion of MBP may vary between species .

Result of Action

The action of MBP can lead to various molecular and cellular effects. For instance, it has been found to affect steroidogenesis through the regulation of the steroidogenic acute regulatory protein in mouse Leydig tumor cells . This can potentially lead to liver damage . Moreover, MBP has been associated with insulin resistance and type 2 diabetes .

Action Environment

The action, efficacy, and stability of MBP can be influenced by various environmental factors. For instance, the degradation of MBP by microorganisms is considered a major route of environmental degradation for this widespread pollutant . This biodegradation can occur under aerobic, anaerobic, and facultative conditions . The physical and chemical attributes of MBP can significantly impact its environmental fate, transport, and degradation in different natural settings .

Safety and Hazards

Mono-sec-butyl phthalate is a potential endocrine disruptor . It has been associated with reproductive toxicity . The European Food Safety Authority has published an updated risk assessment for several phthalates, including DBP, BBP, DEHP, DINP, and DIDP . While Mono-sec-butyl phthalate is not specifically mentioned, the assessment provides valuable information on the safety and hazards of similar compounds.

Future Directions

Future research should focus on developing novel adsorption materials for extraction of trace phthalates in water . In addition, new analytical techniques capable of on-line or on-site detection, such as miscellaneous biosensors, micro-total analysis system, surface-enhanced Raman scattering system, and surface plasmon resonance system, should be explored . Further investigation is also needed to understand the association between phthalate exposure and human health .

properties

IUPAC Name

2-butan-2-yloxycarbonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-3-8(2)16-12(15)10-7-5-4-6-9(10)11(13)14/h4-8H,3H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USZVTXIEQADBGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC(=O)C1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mono-sec-butyl phthalate

CAS RN

53623-59-9
Record name Phthalic acid, mono-sec-butyl ester
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Record name Phthalic acid mono-sec-butyl ester
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Mono-sec-butyl phthalate interact with PPARs and what are the downstream effects?

A1: Mono-sec-butyl phthalate (MBuP) acts as an agonist of Peroxisome Proliferator-Activated Receptors (PPARs), specifically PPARα and PPARγ [, , ]. These nuclear receptors play crucial roles in lipid metabolism, glucose homeostasis, and cell differentiation.

Q2: What is the toxicological relevance of Mono-sec-butyl phthalate's activation of PPARs?

A2: While MBuP's activation of PPARs might appear beneficial due to their roles in metabolism, excessive or prolonged activation, particularly of PPARα, raises concerns about potential adverse effects.

Q3: Is there a difference in Mono-sec-butyl phthalate's PPAR activation between species?

A3: Research suggests that species differences exist in PPAR activation by phthalates. Studies show that mouse PPARα is generally more sensitive to phthalate monoesters, including MBuP, compared to human PPARα [, , ]. This difference highlights the importance of considering species-specific responses when evaluating the potential health risks of environmental chemicals like MBuP.

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